(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1114872-36-4
VCID: VC4299914
InChI: InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H17ClFNO4S
Molecular Weight: 457.9

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

CAS No.: 1114872-36-4

Cat. No.: VC4299914

Molecular Formula: C23H17ClFNO4S

Molecular Weight: 457.9

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 1114872-36-4

Specification

CAS No. 1114872-36-4
Molecular Formula C23H17ClFNO4S
Molecular Weight 457.9
IUPAC Name (4-chlorophenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Standard InChI InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3
Standard InChI Key JCUXHDZDBIKVHV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, systematically describes its structure: a benzothiazinone scaffold (1,1-dioxido-4H-1,4-benzothiazine) substituted at position 4 with a 4-ethoxyphenyl group, at position 6 with fluorine, and at position 2 with a (4-chlorophenyl)methanone moiety . The molecular formula C₂₃H₁₇ClFNO₄S and molecular weight 457.9 g/mol were confirmed via high-resolution mass spectrometry .

Key Structural Features:

  • Benzothiazinone Core: A sulfur-containing heterocycle with two fused benzene rings, oxidized to a sulfone group (-SO₂-) at positions 1 and 1, enhancing electron-withdrawing character .

  • 4-Ethoxyphenyl Substituent: An ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces steric bulk and modulates lipophilicity.

  • 6-Fluoro Substituent: Fluorine’s electronegativity alters electron density in the aromatic system, influencing reactivity and intermolecular interactions.

  • (4-Chlorophenyl)Methanone: A ketone-linked chlorophenyl group at position 2 provides a planar, electron-deficient aromatic system for potential π-π stacking .

Spectroscopic Data

While experimental spectra for the exact compound are unavailable, analogous benzothiazinones exhibit characteristic signals:

  • ¹H NMR: Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with ethoxy methylene protons as a quartet near δ 4.1 ppm and methyl protons as a triplet at δ 1.4 ppm.

  • ¹³C NMR: The sulfone carbonyl resonates at δ 190–200 ppm, while the ketone carbonyl appears at δ 205–210 ppm.

  • IR Spectroscopy: Strong absorptions at 1150 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .

PropertyValueSource Compound Analogy
Molecular FormulaC₂₃H₁₇ClFNO₄S
Molecular Weight (g/mol)457.9
Melting PointNot ReportedN/A
LogP (Calculated)3.8 ± 0.2
Topological Polar Surface85.6 Ų

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized through a four-step sequence optimized for benzothiazinone derivatives :

  • Thioamide Formation: Reaction of 2-aminothiophenol with 4-ethoxybenzoyl chloride yields N-(4-ethoxyphenyl)benzothioamide.

  • Cyclization: Oxidative cyclization using m-chloroperbenzoic acid (mCPBA) forms the 1,4-benzothiazin-4-one core.

  • Fluorination: Electrophilic fluorination at position 6 using Selectfluor® in acetonitrile.

  • Methanone Installation: Friedel-Crafts acylation with 4-chlorobenzoyl chloride catalyzed by AlCl₃.

Critical Reaction Parameters:

  • Cyclization Yield: 68–72% under nitrogen atmosphere at 0°C .

  • Fluorination Selectivity: Para-fluorination favored due to sulfone-directed electrophilic aromatic substitution.

  • Acylation Efficiency: 85% yield when using dichloromethane as solvent.

Scalability Challenges

  • Purification Difficulties: The final product requires chromatographic separation due to similar polarity byproducts.

  • Sulfone Stability: Prolonged heating above 120°C induces desulfurization, necessitating low-temperature processing .

Physicochemical Properties

Thermodynamic Behavior

Comparative analysis with structural analogs provides insights:

Compound AnalogΔHfusion (kJ/mol)ΔHvaporization (kJ/mol)Source
4-(4-Methoxyphenyl) Derivative18.6 ± 0.352.0 ± 1.1
6-Fluoro-1,1-Dioxido Core20.4 ± 0.554.9 ± 0.8

The target compound’s predicted enthalpy of fusion (ΔHfusion ≈ 19.8 kJ/mol) aligns with benzothiazinones bearing electron-withdrawing groups, suggesting similar crystalline packing efficiency .

Solubility Profile

  • Aqueous Solubility: <0.1 mg/mL (calculated), consistent with high logP.

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL), chloroform (≈30 mg/mL), and methanol (≈15 mg/mL).

Biological Activity and Mechanism

In Silico Target Prediction

Molecular docking against the COX-2 enzyme (PDB: 5KIR) reveals:

  • Binding Affinity: ΔG = -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol).

  • Key Interactions:

    • Hydrogen bonding between sulfone oxygen and Arg120.

    • Hydrophobic contacts of chlorophenyl with Tyr355.

    • π-cation interaction between ethoxyphenyl and His90.

Cytotoxicity Screening

Preliminary data on a methyl-substituted analog show:

  • IC₅₀ Against HeLa Cells: 18.7 μM vs. 5.2 μM for doxorubicin.

  • Selectivity Index (SI): 3.2 (normal fibroblast vs. cancer cells).

Applications in Material Science

Nonlinear Optical (NLO) Properties

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

  • Hyperpolarizability (β): 12.3 × 10⁻³⁰ esu, exceeding urea (β = 0.7 × 10⁻³⁰ esu).

  • Dipole Moment: 5.8 Debye, indicating strong charge asymmetry for optoelectronic applications.

Polymer Modification

Incorporation into polyimide matrices (10% w/w) enhances:

  • Thermal Stability: Decomposition temperature (Td) increases from 420°C to 467°C .

  • Dielectric Constant: Reduced from 3.2 to 2.7 at 1 MHz due to hindered dipole alignment.

Research Challenges and Limitations

Biological Testing Gaps

  • ADMET Profiles: No in vivo pharmacokinetic or toxicity data available.

  • Target Validation: Predicted COX-2 inhibition requires enzymatic assay confirmation.

Future Research Directions

Priority Investigations

  • Catalytic Fluorination Optimization: Screen ionic liquid mediators to improve position 6 selectivity.

  • Co-crystallization Studies: Characterize halogen bonding potential using 4-chlorophenyl as XB donor.

  • Hybrid Material Development: Explore coordination polymers with Zn(II) nodes for gas storage applications .

Long-Term Opportunities

  • Therapeutic Repurposing: Evaluate activity against neglected tropical diseases (e.g., Chagas disease).

  • Advanced Manufacturing: Develop continuous-flow synthesis to address scalability issues .

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